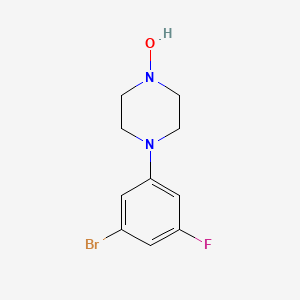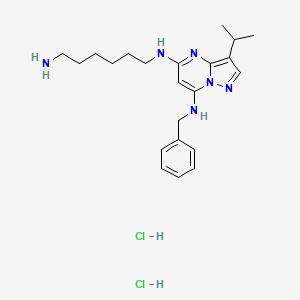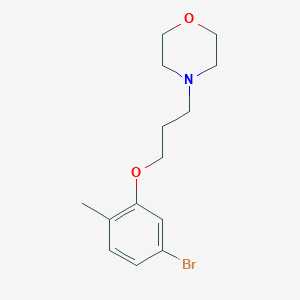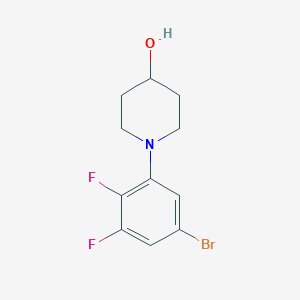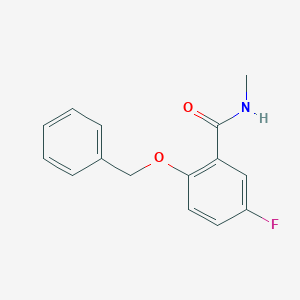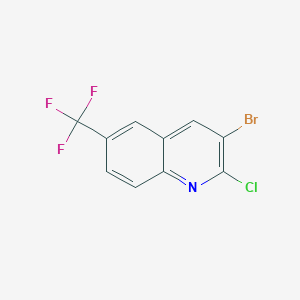
3-Bromo-2-chloro-6-(trifluoromethyl)quinoline
Descripción general
Descripción
“3-Bromo-2-chloro-6-(trifluoromethyl)quinoline” is a synthetic compound with the molecular formula C10H4BrClF3N . It has an average mass of 310.498 Da and a monoisotopic mass of 308.916779 Da . This compound has shown potential in various fields of research and industry.
Synthesis Analysis
The synthesis of quinolines, the class of compounds to which “3-Bromo-2-chloro-6-(trifluoromethyl)quinoline” belongs, can be achieved through several methods. One such method involves the use of heteroaromatic tosylates and phosphates as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method involves a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloro-6-(trifluoromethyl)quinoline” consists of a quinoline core, which is a type of nitrogen-containing heterocycle, with bromo, chloro, and trifluoromethyl substituents at the 3, 2, and 6 positions, respectively .
Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions. For example, they can be dehydrogenated to afford quinolines using o-quinone-based catalysts . They can also undergo chemoselective deoxygenation using Hantzsch esters as the stoichiometric reductants in a visible light-mediated metallaphotoredox catalysis .
Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Agents
One of the primary scientific research applications of derivatives similar to 3-Bromo-2-chloro-6-(trifluoromethyl)quinoline involves the design and synthesis of new quinoline-based compounds for antimicrobial and antimalarial activities. For instance, novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives have been synthesized and evaluated for their antimicrobial against various microorganisms and antimalarial activity towards P. falciparum. These compounds were produced from intermediates, suggesting the potential of 3-Bromo-2-chloro-6-(trifluoromethyl)quinoline as a precursor in medicinal chemistry for developing new therapeutic agents (Parthasaradhi et al., 2015).
Synthesis of 2-Substituted 3-(Tri(di)fluoromethyl)quinoxalines
Further research has been conducted on the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, including various derivatives such as amino, bromo, chloro, and phenyl among others. These studies indicate the versatility of fluorinated quinolines in the synthesis of complex heterocyclic compounds, which could have significant implications in material science, pharmaceuticals, and organic chemistry (Didenko et al., 2015).
Relay Propagation of Crowding Effects
Research has also explored the steric effects and reactivity patterns in the context of crowded molecular environments, demonstrating the trifluoromethyl group's role as both an emitter and transmitter of steric pressure. Such studies provide insights into the subtleties of molecular interactions and reactivity, contributing to the broader understanding of chemical synthesis and reaction optimization (Schlosser et al., 2006).
Novel Synthesis Routes and Structural Elaboration
Additionally, innovative synthesis routes have been developed for 4-(trifluoromethyl)quinoline derivatives, highlighting methods for structural elaboration and functionalization of quinoline cores. These methodologies underscore the potential of 3-Bromo-2-chloro-6-(trifluoromethyl)quinoline and related compounds in facilitating the synthesis of novel heterocyclic compounds with potential applications in drug development and materials science (Marull et al., 2003).
Structural Analysis and Activity Studies
Structural analysis and activity studies of 3-bromomethyl-2-chloro-quinoline have contributed to a better understanding of the molecule's conformation and potential interactions, laying the groundwork for further explorations into its chemical and biological properties. These analyses are crucial for designing molecules with specific functions and activities, guided by detailed structural knowledge (Kant et al., 2010).
Safety And Hazards
While specific safety and hazard information for “3-Bromo-2-chloro-6-(trifluoromethyl)quinoline” is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust, and use only in a well-ventilated area .
Propiedades
IUPAC Name |
3-bromo-2-chloro-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-4-5-3-6(10(13,14)15)1-2-8(5)16-9(7)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZUSIGUUZZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-6-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




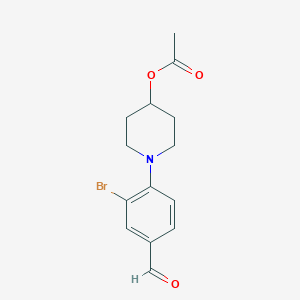
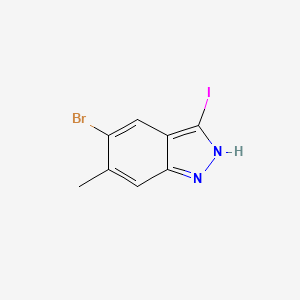
![6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381277.png)


